molecular formula C21H33Li3N7O16P3S B125797 Coenzyme A trilithium salt CAS No. 18439-24-2

Coenzyme A trilithium salt

Cat. No. B125797
CAS RN: 18439-24-2
M. Wt: 785.4 g/mol
InChI Key: QSCBPHBAFBVXRK-FFKZSOHASA-K
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Description

Coenzyme A trilithium salt, also known as CoA Li3, is a cofactor in enzymatic acetyl transfer reactions . It is comprised of 4’-phosphopantetheine linked by an anhydride bond to the nucleotide adenosine 5’-monophosphate .


Synthesis Analysis

Coenzyme A is synthesized from phosphopantothenate by the action of enzyme pantothenate kinase . A tailored metabolite profiling method based on liquid chromatography in combination with tandem mass spectrometric detection (LC-MS/MS) has been developed for the absolute quantification of intracellular coenzyme A .


Molecular Structure Analysis

Coenzyme A is comprised of pantothenic acid linked at one end, via an amide bond, to beta-mercaptoethylamine, derived from L-cysteine, and at the other end to a phosphate group .


Chemical Reactions Analysis

Coenzyme A facilitates enzymatic acyl-group transfer reactions . A tailored metabolite profiling method based on LC-MS/MS has been developed which is capable of separating a broad spectrum of CoA, its corresponding derivatives, and their isomers .


Physical And Chemical Properties Analysis

This compound is a solid substance that is soluble in water . Its molecular weight is 785.33 g/mol .

Scientific Research Applications

Photoregeneration System Optimization Coenzymes, including Coenzyme A, are crucial in oxidoreductase-catalyzed reactions. Research by Wang et al. (2016) demonstrated the efficient regeneration of reduced nicotinamide adenine dinucleotide (NADH) through UV photocatalysis using TiO2 nanoparticles. This study highlights the pivotal role of coenzymes in facilitating efficient biochemical reactions and offers an alternative strategy for coenzyme regeneration, emphasizing Coenzyme A's significance in biochemical research (Wang et al., 2016).

Biotechnological Production and Applications Choi et al. (2005) explored the production of Coenzyme Q10, emphasizing its role in ATP generation and as an antioxidant. This study provides insights into the production of coenzymes like Coenzyme A through microbial processes and their applications in biotechnology, highlighting their critical role in metabolic pathways (Choi et al., 2005).

Alternative Coenzymes in Biocatalysis The study by Guarneri et al. (2019) on alternative coenzymes in biocatalysis underlines the significance of coenzymes in enzyme-catalyzed reactions. This research sheds light on the versatility and economic importance of coenzymes like Coenzyme A in industrial biocatalytic processes (Guarneri et al., 2019).

Regeneration of Nicotinamide Coenzymes Wu et al. (2013) discuss various methods for regenerating nicotinamide coenzymes, such as Coenzyme A. This research emphasizes the economic and efficient regeneration of coenzymes, crucial for their widespread application in industrial and biochemical processes (Wu et al., 2013).

Nucleophilic Carbenes in Asymmetric Organocatalysis Enders and Balensiefer (2004) provide insights into the use of coenzymes, including Coenzyme A, in asymmetric organocatalysis. This study showcases the versatility of coenzymes in catalyzing a variety of biochemical reactions, further emphasizing their importance in scientific research (Enders & Balensiefer, 2004).

Coenzyme A Back in Action

Leonardi et al. (2005) highlight the central role of Coenzyme A in metabolism, particularly in the metabolism of carboxylic acids. This comprehensive review integrates the genetics, enzymology, and regulation of Coenzyme A biosynthesis, demonstrating its universal importance across various organisms (Leonardi et al., 2005).

Coenzymes as Coribozymes The study by Jadhav and Yarus (2002) discusses the role of coenzymes like Coenzyme A in RNA-mediated metabolism, providing insights into the evolutionary significance of coenzymes in biochemistry (Jadhav & Yarus, 2002).

Mechanism of Action

Target of Action

Coenzyme A trilithium salt (CoA) primarily targets enzymes involved in various biochemical reactions . It binds to the active sites of these enzymes, allowing them to be activated or inhibited .

Mode of Action

CoA is a cofactor that facilitates enzymatic acyl-group transfer reactions . It works by binding to the active sites of enzymes and proteins, allowing them to be activated or inhibited . It also binds to drugs and fatty acids, enabling them to be more easily metabolized .

Biochemical Pathways

CoA plays a crucial role in carboxylic acid metabolism, which includes short and long-chain fatty acids . It participates in the transport of the acyl group and activates carbonyl groups in the tricarboxylic acid cycle and fatty acid metabolism .

Pharmacokinetics

It’s known that coa is generally stable in neutral and moderately acidic solutions . Its solubility in water is 1 mg/mL , which could impact its bioavailability.

Result of Action

CoA facilitates the removal of lipid peroxides by increasing the mobilization of fatty acids . It also promotes the repair of plasma membranes by activating phospholipid synthesis . Acyl CoA accumulation is implicated in metabolic disorders and may indirectly lead to the pathogenesis associated with carbon-induced mitochondrial stress heart failure, diabetes, and obesity .

Action Environment

CoA is a moisture-sensitive powder that should be stored desiccated at -20°C . It’s recommended to use only outdoors or in a well-ventilated area . Environmental factors such as temperature, humidity, and ventilation can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Coenzyme A trilithium salt may cause irritation to the eyes, skin, and respiratory tract. It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Coenzyme A trilithium salt has been used in various studies, such as in the kinetic assay of acetyltransferase Gcn5 acylation, as a cofactor in JNADH and JNADPH production assay, and in the labeling of Alexa647 (AF647) probe . It plays a crucial role in carboxylic acid metabolism, which includes short and long-chain fatty acids . Therefore, it has potential applications in the field of metabolic engineering .

properties

IUPAC Name

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N7O16P3S.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;/q;3*+1/p-3/t11-,14-,15-,16?,20-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCBPHBAFBVXRK-HJKJOZROSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33Li3N7O16P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18439-24-2
Record name Coenzyme A, trilithium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.456
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that Crotonyl Coenzyme A trilithium salt was used to upregulate histone crotonylation (KCR). How does this compound achieve this effect?

A1: Crotonyl this compound acts as a cell-permeable precursor to crotonyl-CoA, a key substrate for histone crotonyltransferases (specifically p300, as highlighted in the study). By increasing intracellular levels of crotonyl-CoA, the compound promotes the enzymatic transfer of crotonyl groups to lysine residues on histone tails, thereby increasing levels of histone crotonylation [].

Q2: What were the in vivo effects of administering Crotonyl this compound in the context of this study?

A2: Intrathecal and intra-trigeminal ganglion administration of Crotonyl this compound in mice led to a dose-dependent induction of both mechanical allodynia and thermal hyperalgesia []. This suggests that increasing histone crotonylation, specifically in the context of the nervous system, may contribute to the development and maintenance of neuropathic pain.

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